mogroside VI chemical structure and properties
mogroside VI chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside VI is a principal bioactive triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Renowned for its intense sweetness without contributing calories, mogroside VI and related compounds, collectively known as mogrosides, have garnered significant interest in the food and beverage industry as natural sweeteners.[1] Beyond its sweetening properties, emerging research has illuminated a spectrum of pharmacological activities, positioning mogroside VI as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with mogroside VI.
Chemical Structure and Physicochemical Properties
Mogroside VI is a cucurbitane-type triterpenoid glycoside. Its structure consists of a mogrol aglycone backbone to which six glucose units are attached. The specific arrangement and linkage of these sugar moieties contribute to its characteristic properties.
Below is a summary of the key physicochemical properties of mogroside VI:
| Property | Value | Reference(s) |
| CAS Number | 89590-98-7 | |
| Molecular Formula | C₆₆H₁₁₂O₃₄ | [2] |
| Molecular Weight | 1449.58 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Water: ≥ 50 mg/mL (34.49 mM) DMSO: Soluble Methanol: Soluble Ethanol: Soluble | [3][4] |
| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month.[3] Stock solutions in water should be used within a day.[3] | [3] |
Biological Activities and Signaling Pathways
Mogroside VI exhibits a range of biological activities, including antioxidant, antidiabetic, and anticancer effects.[3] While research is ongoing, several signaling pathways have been implicated in the pharmacological actions of closely related mogrosides, offering insights into the potential mechanisms of mogroside VI.
Antioxidant and Anti-inflammatory Effects: TLR4-MyD88 and AKT/AMPK-Nrf2 Signaling Pathways
Studies on mogroside V, a structurally similar compound, have demonstrated its ability to mitigate inflammation by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88) signaling pathway.[5] This pathway is a key component of the innate immune system and its activation can lead to the production of pro-inflammatory cytokines.
Concurrently, mogrosides have been shown to activate the protein kinase B (AKT)/AMP-activated protein kinase (AMPK)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.
The following diagram illustrates the proposed signaling cascade:
Anticancer Potential
Mogroside extracts have demonstrated antiproliferative effects against various cancer cell lines.[6] The underlying mechanisms are thought to involve the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the specific molecular targets of mogroside VI in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of mogroside VI.
Extraction and Purification of Mogroside VI from Siraitia grosvenorii
This protocol is adapted from established methods for the extraction and purification of mogrosides.[2][7]
Workflow Diagram:
Methodology:
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Extraction:
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Dry the fresh fruit of Siraitia grosvenorii at 60°C for 12 hours in a vacuum oven.
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Grind the dried fruit into a fine powder.
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Perform flash extraction using water at a solid-to-liquid ratio of 1:25 (w/v) at 60°C for 10 minutes.
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Filter the mixture to obtain the crude extract.
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Purification:
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Load the crude extract onto a macroporous resin column (e.g., D101).
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Wash the column with deionized water to remove impurities.
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Elute the mogrosides using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).
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Collect the fractions and monitor the presence of mogroside VI using High-Performance Liquid Chromatography (HPLC).
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Combine the fractions containing pure mogroside VI and concentrate under reduced pressure.
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In Vitro Antioxidant Activity Assays
The following protocols are based on methods used to assess the antioxidant capacity of mogroside extracts.[4]
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
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Prepare a stock solution of mogroside VI in methanol.
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Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the mogroside VI solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Ascorbic acid can be used as a positive control.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
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Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of the mogroside VI solution to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
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Measure the absorbance at 734 nm.
-
Trolox can be used as a positive control.
-
Calculate the scavenging activity as described for the DPPH assay.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing cell viability and can be adapted for testing the anticancer effects of mogroside VI.[6]
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Seed cancer cells (e.g., T24, PC-3, MDA-MB231, A549, HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
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Treat the cells with various concentrations of mogroside VI (dissolved in a suitable solvent and diluted in culture medium) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability using the formula: Cell Viability (%) = (A_treated / A_control) * 100 where A_treated is the absorbance of the cells treated with mogroside VI, and A_control is the absorbance of the untreated cells.
PGC-1α Promoter Activity Assay (Luciferase Reporter Assay)
This is a general protocol for a luciferase reporter assay to assess the activation of a specific promoter, in this case, the PGC-1α promoter.
Workflow Diagram:
Methodology:
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Cell Culture and Transfection:
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Seed a suitable cell line (e.g., HEK293T) in a 24-well plate.
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Co-transfect the cells with a luciferase reporter plasmid containing the PGC-1α promoter and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
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-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of mogroside VI for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
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Lyse the cells using a passive lysis buffer.
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Measure the firefly luciferase activity of the cell lysate using a luminometer according to the manufacturer's instructions.
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Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity.
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Compare the relative luciferase activity of the treated cells to the untreated control to determine the effect of mogroside VI on PGC-1α promoter activity.
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Conclusion
Mogroside VI is a multifaceted natural compound with significant potential beyond its role as a high-intensity sweetener. Its demonstrated antioxidant, anti-inflammatory, and potential anticancer properties, mediated through various signaling pathways, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the diverse biological activities of mogroside VI and unravel its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
